N-benzyl-2-[(methoxyacetyl)amino]benzamide
Overview
Description
N-benzyl-2-[(methoxyacetyl)amino]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[(methoxyacetyl)amino]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound’s interaction with GK results in significant H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of GK by this compound enhances the transformation of glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This process is a critical step in the glycolysis pathway, which is the primary pathway for glucose metabolism in the body .
Result of Action
The activation of GK by this compound leads to an increase in the catalytic action of GK . This results in significant hypoglycemic effects, making it a potential therapeutic agent for the treatment of type-2 diabetes (T2D) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(methoxyacetyl)amino]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yields, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions and efficient catalysts to ensure high yields and purity. The use of solid acid catalysts and ultrasonic irradiation technology is becoming increasingly popular due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(methoxyacetyl)amino]benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, CuBr, N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-[(methoxyacetyl)amino]benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-cyanoacetamide
- N-benzyl-2-aminobenzamide
- N-benzyl-2-hydroxybenzamide
Uniqueness
N-benzyl-2-[(methoxyacetyl)amino]benzamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-benzyl-2-[(2-methoxyacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-12-16(20)19-15-10-6-5-9-14(15)17(21)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSOYSHANHSFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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